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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges related to poor adhesion in Methane Sulfonic Acid (MSA)-based

metal plating.

Troubleshooting Guide
Poor adhesion of the plated metal to the substrate is a frequent issue that can manifest as

peeling, blistering, or flaking of the deposit.[1][2][3][4] This guide provides a systematic

approach to identifying and resolving the root causes of adhesion failure.

Question: My plated layer is peeling or flaking. What are the primary causes and how can I fix

it?

Answer:

Poor adhesion is most commonly linked to inadequate surface preparation, incorrect plating

bath parameters, or contamination.[1][2][3][4][5] Follow these troubleshooting steps to

diagnose and resolve the issue.

Step 1: Verify Substrate Preparation

Inadequate surface preparation is a leading cause of poor adhesion.[2][4] The substrate must

be chemically clean and active to ensure a strong bond with the plated layer.[3]
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Cleaning and Degreasing: Ensure that all organic contaminants such as oils, greases, and

fingerprints are completely removed. Any residue will act as a barrier and prevent proper

adhesion.[2][5] Consider using a multi-stage cleaning process, including an alkaline cleaner

followed by a thorough rinse.

Surface Activation (Acid Dip): An acid dip is crucial to remove any oxide layers that may have

formed on the substrate surface.[1] For many metals, a dip in a dilute solution of MSA or

sulfuric acid is effective. Ensure the acid dip is not contaminated with other metals, as this

can lead to the formation of an immersion deposit that hinders adhesion.[6]

Rinsing: Thorough rinsing between each pretreatment step is critical to prevent the drag-in of

contaminants into subsequent baths.[3]

Step 2: Evaluate Plating Bath Composition and Operating Parameters

The composition and operating conditions of the MSA plating bath must be within the optimal

range for the specific metal being plated.

Bath Chemistry: Verify the concentrations of the metal salt, MSA, and any additives. An

imbalance in the bath composition can lead to stressed deposits with poor adhesion.[7] Use

Hull cell testing to assess the quality of the deposit across a range of current densities and to

determine the need for adjustments to the additive concentrations.[8][9][10]

Current Density: Operating at a current density that is too high can result in burnt, powdery,

or stressed deposits with poor adhesion. Conversely, a current density that is too low may

lead to slow plating rates and poor deposit properties. Consult the technical data sheet for

your specific plating chemistry for the recommended current density range.

Temperature: The bath temperature affects the conductivity of the solution and the deposition

kinetics. Operating outside the recommended temperature range can negatively impact

adhesion.[11]

pH: While MSA baths are typically strongly acidic, the pH should be monitored and

maintained within the specified range.

Step 3: Investigate Potential Contamination
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Contaminants in the plating bath can have a detrimental effect on adhesion.

Organic Contamination: Organic contaminants can be introduced from various sources,

including the breakdown of additives, drag-in from previous stages, or from masking

materials. These contaminants can co-deposit with the metal, leading to brittle and poorly

adherent coatings. Carbon treatment can be effective in removing organic impurities.

Metallic Contamination: The presence of even small amounts of certain metallic impurities

can interfere with the plating process and cause adhesion problems. Dummy plating (plating

at a low current density on a scrap cathode) can be used to remove metallic contaminants.

[12]

Step 4: Review Post-Plating Treatments

Certain post-plating treatments, such as heat treatment or baking, can influence the adhesion

of the deposit. If such steps are part of your process, ensure they are being carried out at the

correct temperature and for the appropriate duration.[13]

Logical Relationship Diagram for Troubleshooting
Poor Adhesion
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Caption: Troubleshooting workflow for poor adhesion in MSA-based metal plating.
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Frequently Asked Questions (FAQs)
Q1: What is the most critical step to ensure good adhesion in MSA-based plating?

A1: The most critical step is undoubtedly substrate preparation.[2][4] A chemically clean and

active surface is the foundation for a well-adhered plated deposit. Without proper cleaning,

degreasing, and surface activation, even a perfectly maintained plating bath will likely produce

poorly adherent coatings.[3]

Q2: How can I test the adhesion of my plated coating?

A2: Several qualitative tests can be used to evaluate adhesion, as outlined in ASTM B571.[1]

[13][14][15] Common methods include:

Bend Test: The sample is bent over a mandrel, and the bent area is examined for flaking or

peeling of the coating.[16][17]

Tape Test (ASTM D3359): A pressure-sensitive tape is applied to a scribed area of the

coating and then rapidly removed. The amount of coating removed with the tape indicates

the adhesion quality.[18][19][20]

Chisel or Knife Test: A sharp tool is used to attempt to lift the coating from the substrate.[17]

Heat and Quench Test: The plated part is heated and then rapidly cooled in water. The

appearance of blisters indicates poor adhesion.[17]

Q3: Can the concentration of Methane Sulfonic Acid (MSA) affect adhesion?

A3: Yes, the concentration of MSA is important. It contributes to the overall conductivity of the

bath and influences the dissolution of the metal anodes.[21] An incorrect MSA concentration

can affect the plating efficiency and the properties of the deposit, potentially leading to poor

adhesion.

Q4: Do additives in the MSA plating bath play a role in adhesion?

A4: Absolutely. Additives are crucial for obtaining smooth, bright, and well-adherent deposits.

They can act as grain refiners, leveling agents, and stress reducers. An incorrect concentration

or an imbalance of additives can lead to stressed, brittle deposits that are prone to peeling.[12]
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Q5: My adhesion is good on some parts of the substrate but poor on others. What could be the

cause?

A5: This issue often points to localized problems. The most likely causes are:

Uneven Cleaning: Certain areas of the substrate may not have been cleaned or activated

properly. This is common in parts with complex geometries.

Uneven Current Distribution: "High current density" areas (edges and corners) and "low

current density" areas (recesses) can plate differently. If the current distribution is very

uneven, it can lead to variations in deposit properties, including adhesion.

Gas Pitting: Hydrogen gas bubbles can cling to the surface during plating, preventing the

deposition of metal in those areas and creating voids that can be points of adhesion failure.

Proper agitation can help to dislodge these bubbles.

Quantitative Data on Operating Parameters
The following table summarizes typical operating parameters for various MSA-based plating

baths. These values should be considered as starting points, and optimization may be

necessary for specific applications.
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Parameter Tin Plating
Tin-Lead
(60/40) Plating

Copper Plating Nickel Plating

Metal

Concentration

15 - 100 g/L

Sn²⁺[11][22]

12 - 20 g/L Sn²⁺,

8 - 12 g/L

Pb²⁺[12]

20 - 60 g/L Cu²⁺ 6 g/L Ni²⁺[23]

MSA

Concentration

50 - 150 ml/L (of

70% MSA)[22]
200 - 250 g/L[12] 100 g/L[11]

Varies; used to

dissolve

NiCO₃[23]

Current Density 10 - 80 A/dm²[22] 1 - 250 A/ft²[12]
0.5 - 3.0

A/dm²[24][25]
Not Specified

Temperature 35 - 55 °C[22] 21 - 29 °C[12] 25 - 40 °C 90 °C[23]

Additives

Proprietary

organic

additives[11]

Proprietary

organic

additives[12]

Suppressors,

Accelerators,

Levelers

Lactic acid,

acetic acid,

propionic acid

(buffers)[23]

Antioxidant 10 - 30 ml/L[22]

Recommended

to prevent Sn⁴⁺

formation

Not typically

required
Not applicable

Experimental Protocols
1. Bend Test for Adhesion (Based on ASTM B571)

Objective: To qualitatively assess the adhesion of a metallic coating to a substrate by bending

the sample.

Materials:

Plated sample

Mandrel with a diameter approximately four times the thickness of the sample[16][17]

Vise
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Low-power microscope (e.g., 4x or 10x magnification)[26]

Sharp knife or blade

Procedure:

Secure the plated sample in a vise.

Bend the sample 180 degrees over the mandrel with the coated surface facing outward.[16]

Examine the bent area under low magnification for any signs of peeling, flaking, or

delamination of the coating.[16][26]

If the coating has cracked, attempt to lift it from the substrate with the sharp knife or blade.

[26]

Interpretation of Results:

Good Adhesion: The coating remains intact without any signs of peeling or flaking. Cracks in

the coating that do not result in delamination are not necessarily indicative of poor adhesion.

[16]

Poor Adhesion: The coating peels, flakes, or can be lifted from the substrate with a knife.[26]

2. Tape Test for Adhesion (Based on ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate by applying and removing

pressure-sensitive tape over a lattice pattern of cuts made in the coating. This method is

suitable for coatings less than 125 µm (5 mils) thick.[27]

Materials:

Plated sample

Sharp cutting tool (e.g., scalpel, razor blade)

Cutting guide or a cross-hatch cutter with multiple blades
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Pressure-sensitive tape with an adhesion of 40 to 60 oz/in (as specified in ASTM D3359)

Pencil eraser or other soft, blunt tool

Magnifying glass

Procedure:

Make a series of parallel cuts through the coating down to the substrate. The spacing

between the cuts should be 1 mm for coatings up to 50 µm thick, and 2 mm for coatings

between 50 µm and 125 µm thick.

Make a second series of parallel cuts perpendicular to the first, creating a lattice pattern.[18]

Apply the pressure-sensitive tape over the lattice pattern.

Firmly press the tape onto the surface using a pencil eraser to ensure good contact.[20]

Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees

as possible.[18][27]

Examine the grid area for any removal of the coating and classify the adhesion according to

the ASTM D3359 scale (5B to 0B).

Interpretation of Results (Abbreviated ASTM D3359 Scale):

5B: The edges of the cuts are completely smooth; none of the squares of the lattice is

detached.

4B: Small flakes of the coating are detached at intersections; less than 5% of the area is

affected.

3B: Small flakes of the coating are detached along edges and at intersections of cuts. The

area affected is 5 to 15% of the lattice.

2B: The coating has flaked along the edges and on parts of the squares. The area affected is

15 to 35% of the lattice.
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1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have

detached. The area affected is 35 to 65% of the lattice.

0B: Flaking and detachment worse than Grade 1.

Experimental Workflow Diagram
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Caption: Workflow for conducting and interpreting adhesion tests on plated samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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